molecular formula C22H18Br2N2O3 B15014945 4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]-3-methoxybenzohydrazide

4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]-3-methoxybenzohydrazide

Katalognummer: B15014945
Molekulargewicht: 518.2 g/mol
InChI-Schlüssel: WLBXHOPXVXOPIJ-DHRITJCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromophenyl and methoxybenzohydrazide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-bromophenylmethanol with methoxybenzohydrazide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE is unique due to its specific combination of bromophenyl and methoxybenzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C22H18Br2N2O3

Molekulargewicht

518.2 g/mol

IUPAC-Name

4-[(3-bromophenyl)methoxy]-N-[(E)-(3-bromophenyl)methylideneamino]-3-methoxybenzamide

InChI

InChI=1S/C22H18Br2N2O3/c1-28-21-12-17(22(27)26-25-13-15-4-2-6-18(23)10-15)8-9-20(21)29-14-16-5-3-7-19(24)11-16/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI-Schlüssel

WLBXHOPXVXOPIJ-DHRITJCHSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)OCC3=CC(=CC=C3)Br

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)OCC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.